molecular formula C6H9N3O2 B12597567 1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol CAS No. 874810-50-1

1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol

Cat. No.: B12597567
CAS No.: 874810-50-1
M. Wt: 155.15 g/mol
InChI Key: KWGORQZLMIXSHP-UHFFFAOYSA-N
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Description

1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features both azide and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of propargyl alcohol with epichlorohydrin to form 1-chloro-2-[(prop-2-yn-1-yl)oxy]propan-2-ol. This intermediate is then treated with sodium azide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol involves its functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The alkyne group can participate in various addition reactions, contributing to the compound’s reactivity and versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol is unique due to the presence of both azide and alkyne functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and materials science .

Properties

CAS No.

874810-50-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-azido-2-prop-2-ynoxypropan-2-ol

InChI

InChI=1S/C6H9N3O2/c1-3-4-11-6(2,10)5-8-9-7/h1,10H,4-5H2,2H3

InChI Key

KWGORQZLMIXSHP-UHFFFAOYSA-N

Canonical SMILES

CC(CN=[N+]=[N-])(O)OCC#C

Origin of Product

United States

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